molecular formula C11H16ClN7O5 B12823637 1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9h-purin-6-yl)-1-hydroxyguanidine hydrochloride

1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9h-purin-6-yl)-1-hydroxyguanidine hydrochloride

Cat. No.: B12823637
M. Wt: 361.74 g/mol
InChI Key: IPWZIZZGPBZNQD-MCDZGGTQSA-N
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Description

1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9h-purin-6-yl)-1-hydroxyguanidine hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring, and a hydroxyguanidine group. Its unique properties make it a subject of interest in chemical, biological, and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9h-purin-6-yl)-1-hydroxyguanidine hydrochloride typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the tetrahydrofuran ring. The final step involves the introduction of the hydroxyguanidine group. Each step requires specific reaction conditions, including controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity. The use of automated systems and advanced analytical techniques is crucial in monitoring the production process and ensuring consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9h-purin-6-yl)-1-hydroxyguanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced forms of the compound.

Scientific Research Applications

1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9h-purin-6-yl)-1-hydroxyguanidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies related to DNA and RNA, given its structural similarity to nucleotides.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9h-purin-6-yl)-1-hydroxyguanidine hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyguanidine group is known to interact with various enzymes and receptors, leading to the modulation of biological processes. The compound’s structure allows it to mimic natural nucleotides, enabling it to interfere with DNA and RNA synthesis, which is crucial in its antiviral and anticancer activities.

Comparison with Similar Compounds

  • 2-Amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
  • 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
  • 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one

Comparison: Compared to these similar compounds, 1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9h-purin-6-yl)-1-hydroxyguanidine hydrochloride is unique due to its hydroxyguanidine group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with specific molecular targets, making it more effective in certain applications, such as antiviral and anticancer therapies.

Properties

Molecular Formula

C11H16ClN7O5

Molecular Weight

361.74 g/mol

IUPAC Name

1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride

InChI

InChI=1S/C11H15N7O5.ClH/c12-11(13)18(22)9-5-8(14-2-15-9)17(3-16-5)10-7(21)6(20)4(1-19)23-10;/h2-4,6-7,10,19-22H,1H2,(H3,12,13);1H/t4-,6-,7-,10-;/m1./s1

InChI Key

IPWZIZZGPBZNQD-MCDZGGTQSA-N

Isomeric SMILES

C1=NC2=C(C(=N1)N(C(=N)N)O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.Cl

Canonical SMILES

C1=NC2=C(C(=N1)N(C(=N)N)O)N=CN2C3C(C(C(O3)CO)O)O.Cl

Origin of Product

United States

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